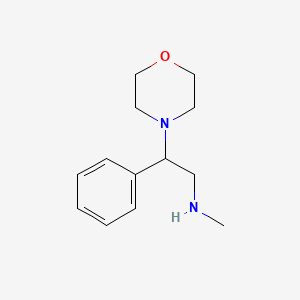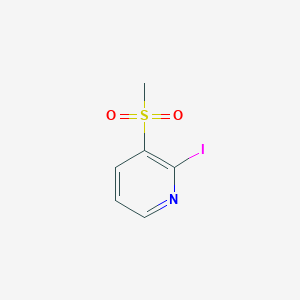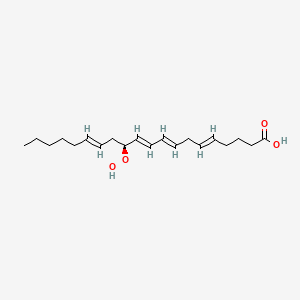
(5E,8E,10E,12S,14E)-12-hydroperoxyicosa-5,8,10,14-tetraenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12(S)-Hydroperoxyeicosatetraenoic acid, commonly known as 12(S)-HPETE, is a bioactive lipid derived from arachidonic acid. It is part of the eicosanoid family, which plays a crucial role in various physiological and pathological processes, including inflammation, immunity, and cell signaling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
12(S)-Hydroperoxyeicosatetraenoic acid is typically synthesized through the enzymatic oxidation of arachidonic acid by 12-lipoxygenase. This enzyme specifically introduces a hydroperoxide group at the 12th carbon of arachidonic acid, resulting in the formation of 12(S)-Hydroperoxyeicosatetraenoic acid.
Industrial Production Methods
Industrial production of 12(S)-Hydroperoxyeicosatetraenoic acid involves large-scale enzymatic reactions using purified 12-lipoxygenase. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature, pH, and substrate concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
12(S)-Hydroperoxyeicosatetraenoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE).
Reduction: The hydroperoxide group can be reduced to a hydroxyl group.
Substitution: It can participate in substitution reactions where the hydroperoxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Typically involves reactive oxygen species or specific oxidizing agents.
Reduction: Commonly uses reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Requires specific catalysts or reagents depending on the desired substitution.
Major Products
12(S)-Hydroxyeicosatetraenoic acid (12(S)-HETE): Formed through the reduction of 12(S)-Hydroperoxyeicosatetraenoic acid.
Various substituted eicosanoids: Resulting from substitution reactions.
Wissenschaftliche Forschungsanwendungen
12(S)-Hydroperoxyeicosatetraenoic acid has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various bioactive lipids.
Biology: Studied for its role in cell signaling and regulation of inflammatory responses.
Medicine: Investigated for its potential therapeutic effects in inflammatory diseases, cancer, and cardiovascular disorders.
Industry: Utilized in the development of pharmaceuticals and as a biochemical tool in research.
Wirkmechanismus
12(S)-Hydroperoxyeicosatetraenoic acid exerts its effects primarily through its interaction with specific receptors and enzymes. It acts as a signaling molecule, modulating various cellular pathways involved in inflammation, immune response, and cell proliferation. The molecular targets include peroxisome proliferator-activated receptors (PPARs) and other eicosanoid receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5(S)-Hydroperoxyeicosatetraenoic acid (5(S)-HPETE)
- 15(S)-Hydroperoxyeicosatetraenoic acid (15(S)-HPETE)
- Leukotrienes : Derived from 5(S)-Hydroperoxyeicosatetraenoic acid.
Uniqueness
12(S)-Hydroperoxyeicosatetraenoic acid is unique due to its specific position of the hydroperoxide group, which confers distinct biological activities compared to other hydroperoxyeicosatetraenoic acids. Its role in modulating specific signaling pathways and its potential therapeutic applications make it a compound of significant interest in research and industry.
Eigenschaften
Molekularformel |
C20H32O4 |
|---|---|
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
(5E,8E,10E,12S,14E)-12-hydroperoxyicosa-5,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-10-13-16-19(24-23)17-14-11-8-6-7-9-12-15-18-20(21)22/h7-11,13-14,17,19,23H,2-6,12,15-16,18H2,1H3,(H,21,22)/b9-7+,11-8+,13-10+,17-14+/t19-/m0/s1 |
InChI-Schlüssel |
ZIOZYRSDNLNNNJ-XMWPZNECSA-N |
Isomerische SMILES |
CCCCC/C=C/C[C@@H](/C=C/C=C/C/C=C/CCCC(=O)O)OO |
Kanonische SMILES |
CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


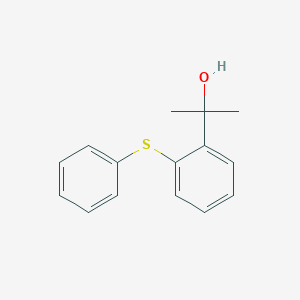
![Methyl 5-[2-oxo-2-(phenylamino)ethyl]benzo[b]thiophene-2-carboxylate](/img/structure/B13884870.png)
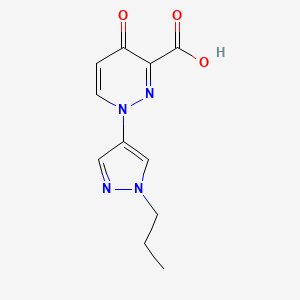
![1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one](/img/structure/B13884883.png)
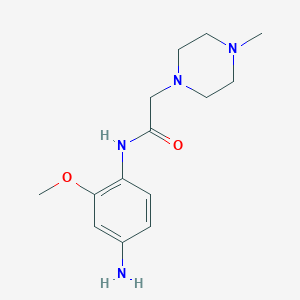
![6-amino-7-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13884898.png)
![Thieno[3,2-b]thiophene-5-carbonyl chloride](/img/structure/B13884902.png)
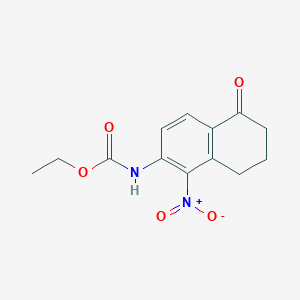
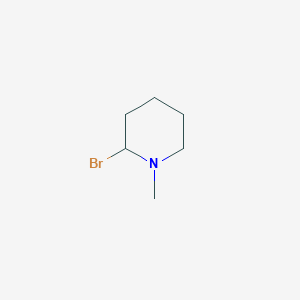

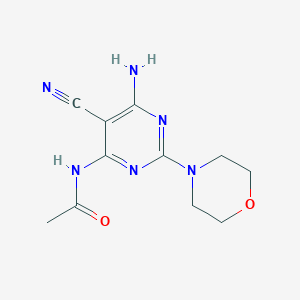
![[5-Bromo-1-(4-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13884935.png)
